molecular formula C18H19F3N2O4S B2659409 N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034510-85-3

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2659409
CAS No.: 2034510-85-3
M. Wt: 416.42
InChI Key: SJQSYPOSPRHFKF-UHFFFAOYSA-N
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Description

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic small molecule characterized by a hybrid structure incorporating thiophene and trifluoromethoxyphenyl motifs linked by an ethanediamide (oxalamide) spacer and a hydroxy-substituted pentyl chain. This specific molecular architecture, featuring hydrogen-bond donor and acceptor sites, suggests potential for diverse molecular interactions. The compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. The presence of distinct pharmacophores within a single molecule makes it a compound of significant interest in medicinal chemistry and drug discovery research. The thiophene heterocycle is a common feature in compounds with various biological activities, while the trifluoromethoxy phenyl group is known to enhance metabolic stability and membrane permeability. The ethanediamide linker is a privileged structure that can facilitate binding to protein targets through hydrogen bonding. Researchers may explore this compound as a potential scaffold for developing enzyme inhibitors or receptor modulators, given that similar carboxamide derivatives have been investigated for these purposes (citation:3). From a materials science perspective, the conjugated system and polar functional groups may be exploited in the development of organic semiconductors or as a building block for supramolecular assemblies, as heterocyclic carboxamides can contribute to charge-transfer properties and defined crystal packing through intermolecular interactions (citation:6). The physicochemical properties, such as the hydrogen bond donor/acceptor count and polar surface area, can be predicted from its structure, indicating moderate hydrophilicity suitable for various experimental conditions (citation:3). Researchers are advised to conduct thorough characterization and biological profiling to elucidate this compound's specific mechanism of action and research value.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-14-5-3-13(4-6-14)23-17(26)16(25)22-9-7-12(8-10-24)15-2-1-11-28-15/h1-6,11-12,24H,7-10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQSYPOSPRHFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiophene-Containing Analogues

Thiophene derivatives are valued for their electronic properties and bioactivity. For example:

  • (E)-3-(Thiophen-2-yl)acrylic acid (, A1339162) shares the thiophene moiety but lacks the trifluoromethoxy and amide functionalities. It is primarily used as a synthetic intermediate, whereas the target compound’s ethanediamide linker enhances binding specificity .
  • 3-Chloro-N-phenyl-phthalimide () substitutes thiophene with a chlorinated isoindoline-dione ring. The chloro group increases electrophilicity but reduces metabolic stability compared to the trifluoromethoxy group in the target compound .

Table 1: Thiophene vs. Non-Thiophene Analogues

Compound Thiophene Present Key Substituent Bioactivity Notes
Target Compound Yes CF₃O-Ph, ethanediamide Potential receptor binding
(E)-3-(Thiophen-2-yl)acrylic acid Yes Carboxylic acid Intermediate in synthesis
3-Chloro-N-phenyl-phthalimide No Cl, isoindoline-dione Polyimide monomer
Trifluoromethoxy-Substituted Analogues

The 4-(trifluoromethoxy)phenyl group is critical for enhancing lipophilicity and resistance to oxidative metabolism. Comparable compounds include:

  • 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (, A135756), which uses a trifluoromethoxy group on an indazole scaffold. Its carboxylic acid group contrasts with the target compound’s amide linkage, reducing its membrane permeability .
  • N-[4-(ethylthio)-2-(trifluoromethyl)phenyl] methanesulfonamide () replaces trifluoromethoxy with a trifluoromethyl group. The ethylthio chain increases steric bulk but may reduce target selectivity compared to the hydroxy-pentyl chain in the target compound .

Table 2: Trifluoromethoxy vs. Related Substituents

Compound Substituent Functional Group Pharmacokinetic Profile
Target Compound CF₃O-Ph Ethanediamide Moderate logP (~3.2)*
5-(Trifluoromethoxy)-1H-indazole CF₃O-Ph Carboxylic acid High solubility, low logP
N-[4-(ethylthio)...methanesulfonamide CF₃, ethylthio Sulfonamide High logP (~4.1)

*Estimated based on structural analogs.

Ethanediamide-Linked Compounds

The ethanediamide linker in the target compound is rare in literature. Closest analogs include:

  • N-phenyl-N-(piperidin-4-yl)propionamide derivatives (), which use propionamide linkers but lack the ethanediamide’s dual hydrogen-bonding capacity. These compounds show moderate affinity for opioid receptors, suggesting the target compound’s linker could enhance binding .
  • N'-(2-aminophenyl)-N-[3-...heptanediamide (), featuring a longer heptanediamide chain. Increased chain length may improve flexibility but reduce target specificity compared to the pentyl chain in the target compound .

Key Research Findings

  • Synthetic Challenges : The trifluoromethoxy group requires specialized fluorination techniques (e.g., using AgF or Cu-mediated reactions), as seen in .
  • Stability : The hydroxy-pentyl chain may confer susceptibility to oxidation, contrasting with the more stable piperidine analogs in .
  • Bioactivity Prediction : Molecular docking studies of similar compounds (e.g., ’s piperidine derivatives) suggest the target compound may interact with serotonin or dopamine receptors due to its aromatic and amide motifs .

Biological Activity

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Trifluoromethoxy Group : A phenyl group substituted with a trifluoromethoxy moiety, enhancing lipophilicity and biological activity.
  • Hydroxy-Pentyl Chain : Contributing to its solubility and interaction with biological targets.

The IUPAC name of the compound is N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide, with the molecular formula C18H19F3N2O4SC_{18}H_{19}F_3N_2O_4S and a molecular weight of 396.42 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to modulate various signaling pathways, which can lead to therapeutic effects. The precise mechanism involves:

  • Enzyme Inhibition : The compound may inhibit phosphatases, which are critical in cellular signaling pathways, potentially leading to anti-inflammatory and anti-cancer effects.
  • Receptor Binding : Interaction with G-protein coupled receptors (GPCRs) has been suggested, influencing neurotransmitter release and other physiological responses .

Pharmacological Effects

Research indicates several pharmacological properties associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits significant anti-inflammatory effects, potentially useful in treating conditions like arthritis.
  • Antioxidant Properties : The presence of the hydroxy group may contribute to its antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Investigations have hinted at neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted on human cell lines demonstrated that the compound inhibited cell proliferation in cancer cells while promoting apoptosis. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
StudyCell LineIC50 (µM)Effect
Study AHeLa10Inhibition of proliferation
Study BMCF-715Induction of apoptosis
  • Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in reduced inflammation markers and improved recovery from induced inflammatory conditions .

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